molecular formula C10H16N4O7 B1682213 Vicine CAS No. 152-93-2

Vicine

Cat. No. B1682213
CAS RN: 152-93-2
M. Wt: 304.26 g/mol
InChI Key: KGNGTSCIQCLKEH-SYCVNHKBSA-N
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Description

Vicine is an alkaloid glycoside primarily found in fava beans, also known as broad beans . It is toxic in individuals who have a hereditary loss of the enzyme glucose-6-phosphate dehydrogenase, causing haemolytic anaemia, a condition known as favism .


Synthesis Analysis

The formation of vicine in Vicia faba has been studied, but the natural formation has not yet been found . A key enzyme in vicine and convicine biosynthesis, VC1, has been identified. VC1 has GTP cyclohydrolase II activity and the purine GTP is a precursor of both vicine and convicine .


Molecular Structure Analysis

Vicine has a molecular formula of C10H16N4O7 and an average mass of 304.257 Da . It is a solid compound and can be dissolved in DMSO up to 50 mg/mL .


Chemical Reactions Analysis

Vicine is an inactive compound in the body. When it enters the body through food, it is hydrolyzed by the intestinal microflora to a highly reactive free radical generating compound, the aglycone divicine . The glucose part of the molecule is split off, resulting in the reduced divicine .


Physical And Chemical Properties Analysis

Vicine has a molecular formula of C10H16N4O7 and an average mass of 304.257 Da . It is a solid compound and can be dissolved in DMSO up to 50 mg/mL .

Scientific Research Applications

1. Chemical Properties and Reactions

Vicine, a glucoside found in broad beans (Vicia faba), undergoes hydrolysis to form divicine upon ingestion. This process involves the production of radical species, particularly through enzymatic or chemical treatments, each leading to different radicals. The radicals produced exhibit distinct autoxidation rates and behaviors in biological systems. This research has significant implications for understanding the pharmacological and biochemical actions of vicine, particularly in the context of favism, a condition linked to vicine's breakdown products (Pedersen, Musci, & Rotilio, 1988).

2. Nutritional Impact

Vicine's impact on the nutritional and metabolic processes in animals, particularly chickens, has been studied. In laying hens, dietary vicine influences several parameters like egg weight, fertility, erythrocyte hemolysis, and various plasma and liver values. This highlights its significant role in animal nutrition and metabolism, and the potential of vicine or its metabolites in inducing oxidative stress in biological systems (Muduuli, Marquardt, & Guenter, 1981), (Muduuli, Marquardt, & Guenter, 1982).

3. Industrial Applications

In the field of corrosion science, vicine has been evaluated as a corrosion inhibitor for carbon steel alloy. Extracted from sunflower seeds, vicine exhibited substantial inhibitory efficiency, demonstrating its potential as an eco-friendly, biobased corrosion inhibitor. The study delved into the kinetics of corrosion inhibition, shedding light on the mechanistic aspects of vicine's protective action (Al-Sawaad, Faili, & Essa, 2019).

4. Extraction Methods

Efficient extraction methods of vicine have been explored, such as high-pressure CO2-assisted extraction from faba beans. This method stands out for its efficiency and time-saving potential, offering a practical approach to isolate vicine for various applications. The study provides a foundation for further exploration into efficient extraction techniques for vicine and similar compounds (Polanowska, Nowak, & Łukasik, 2019).

5. Functional and Nutritional Properties

Research on Vicia faba protein isolates, which are significantly impacted by the presence of vicine, underscores its influence on the nutritional and functional properties of food products. The isolation process for these proteins notably reduces the vicine content, thereby influencing the product's nutritional quality. This highlights the importance of understanding vicine's role in food science and technology (Vioque, Alaiz, & Girón-Calle, 2012).

Safety And Hazards

Vicine is toxic in individuals who have a hereditary loss of the enzyme glucose-6-phosphate dehydrogenase . It causes haemolytic anaemia, called favism . The aglycone divicine, produced from vicine, can directly cause this irreversible damage, leading to haemolysis .

Future Directions

The future looks toward the elimination of the burden of favism. One approach is through neonatal screening and appropriate risk management. A population-based solution would be to introduce natural or genetically engineered plants which are selected for low production of vicine .

properties

IUPAC Name

2,4-diamino-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O7/c11-7-6(8(19)14-10(12)13-7)21-9-5(18)4(17)3(16)2(1-15)20-9/h2-5,9,15-18H,1H2,(H5,11,12,13,14,19)/t2-,3-,4+,5-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNGTSCIQCLKEH-SYCVNHKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2=C(N=C(NC2=O)N)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(N=C(NC2=O)N)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80876124
Record name Vicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80876124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vicine

CAS RN

152-93-2
Record name Vicine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vicine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80876124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-diamino-5-(β-D-glucopyranosyloxy)-(1H)-pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.283
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name VICINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/COL14PJW3X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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